Foreword: The Pyrrole Scaffold as a Privileged Structure in Modern Drug Discovery
Foreword: The Pyrrole Scaffold as a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide to 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
The pyrrole ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, highly functionalized derivative: 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid . We will dissect its chemical properties, synthesis, and reactivity, providing the technical and strategic insights necessary for its application in research and drug development programs. As application scientists, we understand that a molecule's value lies not just in its structure, but in its potential. This document serves as a comprehensive roadmap to unlocking that potential.
Section 1: Core Physicochemical and Structural Characteristics
A foundational understanding of a compound begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvent systems to interpreting analytical results.
Molecular Identity and Properties
The key identifiers and computed properties for 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are summarized below. These values provide a baseline for its expected behavior in biological and chemical systems.
| Property | Value | Source |
| CAS Number | 3807-61-2 | [2] |
| Molecular Formula | C₁₄H₁₅NO₂ | [3] |
| Molecular Weight | 229.27 g/mol | [4] |
| Appearance | White to off-white solid (typical) | N/A |
| Purity | ≥95% (Commercially available) | [3] |
| XLogP3-AA | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Structural Representation
The molecule's architecture is key to its function. The N-benzyl group adds significant lipophilicity and potential for π-π stacking interactions. The 2,5-dimethyl groups sterically hinder the pyrrole nitrogen and influence the ring's electronic properties, while the C3-carboxylic acid provides a crucial handle for hydrogen bonding and derivatization.
Figure 1: 2D structure of the title compound.
Section 2: Synthesis and Structural Elucidation
The synthesis of highly substituted pyrroles is a well-trodden path in organic chemistry, yet the choice of route has significant implications for yield, purity, and scalability.
Recommended Synthetic Pathway: Paal-Knorr Synthesis
The most direct and reliable method for constructing the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis . This involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (benzylamine). The subsequent introduction of the carboxylic acid functionality is typically achieved via electrophilic substitution.
Figure 2: Proposed synthetic workflow.
Causality Behind Experimental Choices:
-
Paal-Knorr Reaction: This reaction is chosen for its high efficiency and atom economy in forming the pyrrole ring. Acetic acid serves as both a slightly acidic catalyst to promote imine formation and as a solvent.[5]
-
Vilsmeier-Haack Formylation: This is a classic and highly regioselective method for introducing a formyl (-CHO) group onto electron-rich heterocycles like pyrroles. The electrophilic attack preferentially occurs at the C3 position due to the directing effect of the N-benzyl and C2/C5 methyl groups.[5]
-
Oxidation: A standard oxidizing agent is then used to convert the aldehyde intermediate to the final carboxylic acid. This two-step approach (formylation then oxidation) is often more reliable and higher-yielding than direct carboxylation methods.
Detailed Laboratory Protocol: Synthesis
This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the material's quality before proceeding.
Step 1: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (1.0 equiv), benzylamine (1.05 equiv), and glacial acetic acid. The reaction is typically run at a concentration of 0.5-1.0 M.
-
Heat the mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of starting materials.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography to obtain the pure intermediate.
Step 2: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
-
In a separate flask under an inert atmosphere (nitrogen or argon), cool dimethylformamide (DMF, solvent) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise, maintaining the temperature at 0 °C. Stir for 15-30 minutes to form the Vilsmeier reagent.
-
Dissolve the 1-benzyl-2,5-dimethyl-1H-pyrrole (1.0 equiv) from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours until TLC indicates completion.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Basify the solution with aqueous sodium hydroxide (NaOH) to a pH of ~8-9, which will precipitate the aldehyde product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
Step 3: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
-
Suspend the aldehyde from Step 2 in a suitable solvent mixture (e.g., t-butanol/water).
-
Add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise at room temperature.
-
Stir the reaction until the characteristic purple color of permanganate disappears.
-
Quench the reaction with a sodium sulfite (Na₂SO₃) solution to consume any excess oxidant.
-
Filter the mixture to remove manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with hydrochloric acid (HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry to yield the final compound.
Structural Elucidation: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the N-CH₂ -Ph protons (~5.0-5.2 ppm).- Multiplets for the benzyl aromatic protons (~7.2-7.4 ppm).- Singlet for the pyrrole C4-H proton (~6.3-6.5 ppm).- Two singlets for the C2 and C5 -CH₃ protons (~2.2-2.4 ppm).- Broad singlet for the COOH proton (>10 ppm, may exchange with D₂O). |
| ¹³C NMR | - Signal for the C =O carbon (~165-170 ppm).- Signals for aromatic carbons of the benzyl group (~127-138 ppm).- Signals for pyrrole ring carbons (~110-135 ppm).- Signal for the N-C H₂ carbon (~48-50 ppm).- Signals for the two methyl carbons (~12-15 ppm). |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C-H stretches (aromatic and aliphatic) (~2850-3100 cm⁻¹). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 228.28 |
Section 3: Chemical Reactivity and Derivatization Potential
The true utility of a scaffold molecule lies in its capacity for controlled chemical modification. This compound possesses two primary sites for reaction: the carboxylic acid group and the pyrrole ring itself, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid is the most accessible functional group for derivatization, allowing for the synthesis of amides and esters, which are common bioisosteres or prodrug forms in drug development.[8]
-
Amide Coupling: Reaction with a primary or secondary amine using a standard coupling reagent (e.g., TBTU, HATU, or EDC/HOBt) yields the corresponding amide. This is a fundamental transformation for exploring interactions with biological targets.[7]
-
Esterification: Treatment with an alcohol under acidic conditions (Fischer esterification) or via conversion to an acyl chloride followed by reaction with an alcohol will produce the ester.
Reactions at the Pyrrole Ring
Although the pyrrole ring is substituted, the C4 position possesses a proton that can potentially be replaced through electrophilic aromatic substitution, though this is less facile than in unsubstituted pyrroles due to the existing electron-withdrawing carboxylic acid group.
Figure 3: Key derivatization pathways.
Section 4: Applications in Drug Discovery and Chemical Biology
The structural motifs within 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid are prevalent in compounds with demonstrated pharmacological activity, making it an attractive starting point for new discovery campaigns.
The Pyrrole-3-Carboxylic Acid Pharmacophore
This core is a known pharmacophore in several classes of therapeutic agents. The carboxylic acid can mimic the side chain of aspartate or glutamate, or act as a critical hydrogen bond donor/acceptor, while the substituted pyrrole ring serves as a rigid scaffold to orient other functional groups.
-
Anti-inflammatory Agents: A series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory cascade.[9] The carboxylic acid moiety is often crucial for binding to the active site of these enzymes.
-
Antibacterial Agents: Pyrrole derivatives have been designed as inhibitors of Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), a key enzyme in bacterial fatty acid synthesis that is absent in mammals.[10] This makes it a promising target for developing narrow-spectrum antibiotics.
-
Antiviral and Anticancer Activity: The pyrrole framework is a ubiquitous structural motif found in a wide range of pharmaceutically active agents displaying properties including antiviral and anticancer activity.[11]
Strategic Value in a Discovery Program
-
Lead Generation: This compound serves as an excellent fragment or lead compound. Its well-defined structure and moderate lipophilicity (XLogP3 ≈ 2.9) provide a good starting point for optimization.
-
Library Synthesis: The straightforward derivatization chemistry at the carboxylic acid allows for the rapid synthesis of a focused library of amides and esters to probe the binding pocket of a target protein.
-
Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) to modulate pKa, improve cell permeability, or alter the metabolic profile, a common strategy in medicinal chemistry.[8]
By leveraging the established biological relevance of the pyrrole core and the synthetic tractability of the carboxylic acid handle, researchers can efficiently explore new chemical space and accelerate the journey from a starting scaffold to a viable drug candidate.
References
-
Synthesis, characterization and biological activity of novel pyrrole compounds. (2025). ResearchGate. [Link]
-
Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351–362. [Link]
-
Bremner, J. B., & Samosorn, S. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5284–5287. [Link]
-
Abdellatif, K. R. A., et al. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH). [Link]
-
III Spectroscopic Data. (n.d.). Amazon Web Services (AWS). [Link]
-
Lopchuk, J. M., et al. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o338. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (n.d.). MDPI. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. [Link]
-
Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. (n.d.). ResearchGate. [Link]
-
Supporting Information. (n.d.). ACS Publications. [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/d491f8910b4f84501a4e104e7696144e5436655c]([Link]
-
2,5-dimethyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (n.d.). MDPI. [Link]
-
Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]
-
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Methyl 5-(benzyloxycarbonyl)-2,4-dimethyl-3-pyrrolepropionate. (n.d.). PubChem. [Link]
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]
-
Lopchuk, J. M., et al. (2014). Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate. Dartmouth Digital Commons. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-BENZYL-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXYLIC ACID | 3807-61-2 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 1-BENZYLPYRROLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vlifesciences.com [vlifesciences.com]
- 11. pubs.acs.org [pubs.acs.org]
